molecular formula C7H5IN4 B3260651 1-(3-Iodophenyl)tetrazole CAS No. 332377-03-4

1-(3-Iodophenyl)tetrazole

Cat. No. B3260651
CAS RN: 332377-03-4
M. Wt: 272.05 g/mol
InChI Key: GJKLRXCNHCIDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Iodophenyl)tetrazole is a synthetic organic compound that belongs to the class of tetrazoles . Tetrazoles are five-membered heterocyclic compounds with four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and their planar structure, which makes them useful in various applications .


Synthesis Analysis

Tetrazole derivatives can be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, and low cost . A new class of tetrazole heterocycles has been synthesized and characterized . The synthesis of 1-phenyl-5-(prop-2-yn-1-ylthio)-1H-tetrazoles has also been reported .


Molecular Structure Analysis

Tetrazoles have a planar structure that allows them to stabilize the negative charge by delocalization . They have a high nitrogen content amongst the stable heterocycles . On the basis of the number of substituents, tetrazoles are divided into four categories: parent tetrazoles (simplest), mono-substituted tetrazoles (1-, 2-, or 5-substituted), di-substituted tetrazoles (1,5- or 2,5-disubstituted), and tri-substituted tetrazolium salts .


Chemical Reactions Analysis

Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

1H-Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .

Mechanism of Action

The mechanism of action of tetrazole compounds is often related to their ability to act as bio-isosteric replacements for carboxylic acids in medicinal chemistry . For example, the antifungal drugs oteseconazole and quilseconazole inhibit the fungal enzyme cytochrome P450 .

Safety and Hazards

Tetrazoles can be hazardous. Heating may cause an explosion . They should be kept away from heat, sparks, open flames, and hot surfaces . They should be stored away from clothing and combustible materials . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Future Directions

Tetrazoles have a wide range of applications in many fields of medicine, agriculture, material science, etc . They are being actively studied, are in various stages of clinical trials, or have recently been approved for use as pharmaceuticals . Researchers are still working to develop more efficient and eco-friendly methods for their synthesis .

properties

IUPAC Name

1-(3-iodophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN4/c8-6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKLRXCNHCIDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Iodophenyl)tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(3-Iodophenyl)tetrazole
Reactant of Route 2
Reactant of Route 2
1-(3-Iodophenyl)tetrazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(3-Iodophenyl)tetrazole
Reactant of Route 4
Reactant of Route 4
1-(3-Iodophenyl)tetrazole
Reactant of Route 5
Reactant of Route 5
1-(3-Iodophenyl)tetrazole
Reactant of Route 6
Reactant of Route 6
1-(3-Iodophenyl)tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.